REACTION_CXSMILES
|
[Cl-].[NH4+].[Br:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:13]([O-])=O)[CH:5]=1>C(O)C.O.[Fe]>[NH2:13][C:6]1[CH:5]=[C:4]([Br:3])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9] |f:0.1|
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Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
concentrated HCl (30 mL) and stirred at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in water (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |